Thionapthene-2-carboxylic acid-lysine
Overview
Description
Scientific Research Applications
Antihypercalcemic Agent : Thionapthene-2-carboxylic acid lysine salt (TNLY) was found to significantly decrease serum calcium concentration in rats, indicating its potential as an antihypercalcemic agent. This effect was sustained for 96 hours or longer, suggesting its efficacy in treating hypercalcemic disorders (Decker et al., 2007).
Peptide Synthesis : A study demonstrated that lysine thioacids can undergo coupling with aminonitriles in neutral water to afford peptides in near-quantitative yield, suggesting a role for lysine in prebiotic chemistry and the origins of life (Thoma & Powner, 2023).
Gene Delivery : The combination of ε-oligolysines with cationic lipid DOTAP and plasmid DNA resulted in high transfection efficiency in gene delivery applications, surpassing that of DOTAP alone (Yan et al., 2012).
Metabolic Engineering for Lysine Production : Modifications in the tricarboxylic acid (TCA) cycle of Corynebacterium glutamicum resulted in over 40% improvement in lysine production, suggesting applications in biotechnological production of lysine (Becker et al., 2009).
Inhibitory Effects on Blood Clot Lysis : Lysine analogues such as epsilon-aminocaproic acid and trans-4-amino-methyl cyclohexane carboxylic acid were found effective in inhibiting clot lysis induced by tissue plasminogen activator, suggesting their potential use in preventing excessive bleeding in certain coagulopathies (Krishnamurti et al., 1994).
Antibacterial and Biocompatible Composites : Graphene derivative-poly-L-lysine composites were found to inhibit bacterial growth while supporting human cell growth, indicating their dual functionality in medical applications (Some et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-benzothiophene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S.C6H14N2O2/c10-9(11)8-5-6-3-1-2-4-7(6)12-8;7-4-2-1-3-5(8)6(9)10/h1-5H,(H,10,11);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRWVCFHDZVOIC-ZSCHJXSPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)O.C(CCN)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)O.C(CCN)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20923166 | |
Record name | 1-Benzothiophene-2-carboxylic acid--lysine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20923166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thionapthene-2-carboxylic acid-lysine | |
CAS RN |
119979-98-5 | |
Record name | Thionapthene-2-carboxylic acid-lysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119979985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzothiophene-2-carboxylic acid--lysine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20923166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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